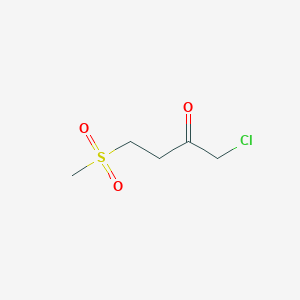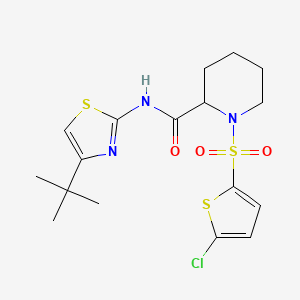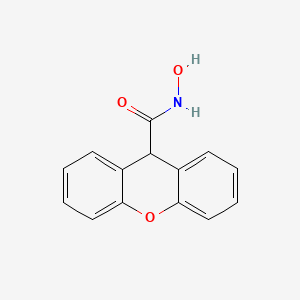![molecular formula C17H18N2O4S B2594325 phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate CAS No. 899731-89-6](/img/structure/B2594325.png)
phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Degradation Studies
Research on N-phenyl carbamates, such as Chlorpropham (CIPC), focuses on understanding their environmental fate, degradation mechanisms, and the implications of their use. CIPC, for instance, has been extensively studied for its degradation pathways, including hydrolysis, biolysis, photolysis, and thermal processes. These studies are crucial for evaluating the environmental impact of carbamates and developing guidelines for their safe use and disposal. The degradation rates of these compounds vary significantly based on the conditions, highlighting the complexity of predicting their environmental persistence and toxicity (Smith & Bucher, 2012).
Enzymatic Interactions and Inhibition
The interaction of carbamates with enzymes such as acetylcholinesterase (AChE) has been a significant area of study, given the importance of these interactions in both therapeutic applications and toxicology. Research demonstrates that carbamates can effectively inhibit AChE, with the inhibition rate and mechanism varying based on the carbamoyl group's size and structure. This property makes them valuable in studying enzyme kinetics and as potential leads for developing therapeutic agents targeting specific enzymatic pathways (Rosenberry & Cheung, 2019).
Synthesis and Chemical Utilization
The synthesis of N-substituted carbamates has been explored through non-phosgene methods, reflecting an interest in greener chemical practices. These methods aim to reduce toxicity and environmental impact by utilizing alternative carbonyl reagents such as carbon dioxide, offering a more sustainable approach to carbamate synthesis. This research not only contributes to green chemistry but also opens up new pathways for chemical synthesis and applications of carbamates in various industrial and pharmaceutical contexts (Jianpen, 2014).
Properties
IUPAC Name |
phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(23-16-6-2-1-3-7-16)18-14-8-10-15(11-9-14)19-12-4-5-13-24(19,21)22/h1-3,6-11H,4-5,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEGHFXKAHZSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2594242.png)
![1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate](/img/structure/B2594243.png)



![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2594253.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2594254.png)


![N-(2-(1H-indol-3-yl)ethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2594260.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2594261.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2594263.png)
![(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2594264.png)

